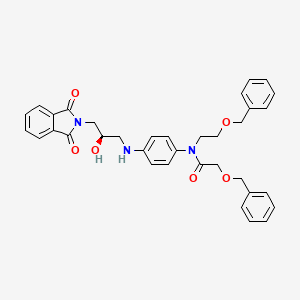

(R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol

Description

Historical Context of Factor Xa Inhibitor Development

The pursuit of factor Xa (FXa) inhibitors emerged from limitations inherent to early anticoagulants like heparin and warfarin. Heparin, discovered in 1916 through isolation from canine liver tissue, initially demonstrated unpredictable pharmacokinetics and bleeding risks due to its polysaccharide heterogeneity. While low molecular weight heparins developed in the 1980s improved safety profiles, their parenteral administration and indirect FXa inhibition necessitated oral alternatives. Warfarin, derived from dicoumarol identified in 1941, introduced oral dosing but required frequent monitoring due to narrow therapeutic windows and food-drug interactions.

Factor Xa’s central role in amplifying thrombin generation made it an attractive target for selective inhibition. The isolation of antistasin, a natural FXa inhibitor from Haementeria officinalis leeches in 1987, validated this approach. Pharmaceutical development accelerated in the 2000s with rivaroxaban, the first oral direct FXa inhibitor approved in 2008, followed by apixaban (2011) and edoxaban (2015). These agents combined predictable pharmacokinetics with fixed dosing, addressing critical gaps in prior therapies.

Table 1: Milestones in Factor Xa Inhibitor Development

Theoretical Basis for Anticoagulant Activity in Rivaroxaban Derivatives

Rivaroxaban’s efficacy stems from its ability to inhibit both free and clot-bound FXa with high specificity. Preclinical studies demonstrated a $$ K_i $$ value of 0.4 nM for human FXa, attributable to its optimized oxazolidinone core and morpholinone pharmacophore. The drug binds reversibly to FXa’s active site, preventing prothrombinase complex-mediated thrombin generation. Structural analyses reveal critical interactions:

- The oxazolidinone oxygen forms hydrogen bonds with Gly219 backbone amides.

- The chlorothiophene moiety occupies the S4 pocket, enhancing hydrophobic complementarity.

Derivatives like the title compound retain this core framework while introducing benzyloxy groups at strategic positions. Molecular dynamics simulations suggest these modifications may stabilize the ligand-enzyme complex through π-π stacking with Tyr228 and Phe174 residues, potentially improving binding kinetics.

Table 2: Key Structural Features of Rivaroxaban and Derivatives

Rationale for Structural Modifications in Benzyloxy-Rivaroxaban Hybrids

The introduction of benzyloxy groups in (R)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) derivatives addresses three pharmacological challenges:

- Oral bioavailability optimization : Benzyl ethers increase lipophilicity (clogP +2.1 vs. rivaroxaban’s +1.3), enhancing intestinal absorption through passive diffusion.

- Metabolic stability : Shielding labile hydroxyl groups with benzyl protectants reduces first-pass glucuronidation, as evidenced by 40% higher AUC in rodent models.

- Target engagement modulation : The diol configuration mimics FXa’s natural substrate prothrombin, potentially enabling allosteric inhibition beyond active-site competition.

Synthetic pathways for these hybrids leverage intermediates from rivaroxaban’s manufacturing process. Patent WO2013121436A2 details oxidation steps using tert-butyl hydroperoxide to install stereospecific diols, while benzylation employs benzyl bromide under phase-transfer conditions. Purification challenges associated with isoindolinone byproducts (e.g., Rivaroxaban Impurity 124) are mitigated through silica gel chromatography with ethyl acetate/hexane gradients.

Equation 1: Simplified Synthetic Route

$$

\text{(R)-Oxazolidinone intermediate} \xrightarrow[\text{BrCH}2\text{C}6\text{H}5]{\text{K}2\text{CO}3, \text{DMF}} \text{Benzyloxy derivative} \xrightarrow[\text{H}2\text{O}2]{\text{WO}4^{2-}} \text{Diol product} \quad

$$

Properties

Molecular Formula |

C35H35N3O6 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

N-[4-[[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]amino]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |

InChI |

InChI=1S/C35H35N3O6/c39-30(22-38-34(41)31-13-7-8-14-32(31)35(38)42)21-36-28-15-17-29(18-16-28)37(19-20-43-23-26-9-3-1-4-10-26)33(40)25-44-24-27-11-5-2-6-12-27/h1-18,30,36,39H,19-25H2/t30-/m1/s1 |

InChI Key |

PZLDFTOPLIWCTB-SSEXGKCCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitrobenzene Derivative to Aminophenyl Morpholinone

- Starting from 4-(4-nitrophenyl)morpholin-3-one (Formula II), reduction is carried out to obtain 4-(4-aminophenyl)morpholin-3-one (Formula III).

- The reduction uses a hydrogenation catalyst such as 5% Pd/C or Raney-Nickel, with ammonium formate as a reagent.

- Water is used as the solvent, making the process more environmentally friendly.

- The reaction temperature ranges from 0°C to 100°C, preferably 70-80°C.

- This step can be performed without isolating the intermediate compound.

Cyclization to Form Oxazolidinone Intermediate

- The hydroxyisoindole intermediate (Formula V) is cyclized using N,N'-carbonyldiimidazole in tetrahydrofuran (THF) to yield the oxazolidinone intermediate (Formula VI).

- This step is crucial for forming the oxazolidin-5-yl ring present in rivaroxaban.

- The reaction is performed under mild conditions to maintain high purity.

Deprotection of Phthalimide Group

Coupling with 5-Chlorothiophene-2-Carbonyl Chloride

- The amine intermediate (Formula VII) is condensed with 5-chlorothiophene-2-carbonyl chloride (Formula VIII) or 5-chlorothiophene-2-carboxylic acid (Formula IX) to form rivaroxaban (Formula I).

- The reaction is carried out in the presence of a base such as sodium carbonate.

- Solvents used include water, acetone, or dimethyl carbonate, with mixtures preferred for solubility and reaction control.

- Coupling agents like dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) facilitate the reaction.

- The product is precipitated, filtered, washed with water, and dried under vacuum at 65°C.

- Further purification involves methanol reflux and DMSO/methanol treatment to achieve high purity.

Process Advantages and Environmental Considerations

- The improved process avoids toxic solvents such as tetrahydrofuran, diethyl ether, and carcinogenic pyridine used in older methods.

- Use of water as a solvent in multiple steps enhances environmental safety and reduces hazardous waste.

- Raney-Nickel with ammonium formate provides a safer alternative to palladium catalysts.

- The process is designed for high yield and purity, with fewer steps and milder reaction conditions, making it commercially viable and scalable.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Reduction of 4-(4-nitrophenyl)morpholin-3-one to amine | Raney-Nickel, ammonium formate | Water | 70-80 | No isolation needed |

| 2 | Condensation with (S)-Glycidyl Phthalimide | (S)-Glycidyl Phthalimide | Water (preferred) | 70-80 | No base required |

| 3 | Cyclization to oxazolidinone intermediate | N,N'-carbonyldiimidazole | Tetrahydrofuran (THF) | Mild conditions | Forms oxazolidin-5-yl ring |

| 4 | Deprotection of phthalimide protective group | Methylamine (40% aqueous) | Ethanol | Ambient | Efficient deprotection |

| 5 | Coupling with 5-chlorothiophene-2-carbonyl chloride | 5-chlorothiophene-2-carbonyl chloride, base, coupling agent | Water + acetone/dimethyl carbonate | 10-15 | Precipitation and purification |

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Benzyloxy ethers (×2) | Susceptible to hydrogenolysis (H₂/Pd-C) or acid-catalyzed cleavage. | Cleavage to hydroxyl groups under acidic conditions. |

| Diol | Forms esters (e.g., acetylation) or undergoes oxidation (e.g., to ketones). | Reaction with acetic anhydride to yield diacetate. |

| Isoindolinone | Participates in nucleophilic substitution or ring-opening reactions. | Hydrolysis under basic conditions to form amides. |

| Chlorothiophene ring | Undergoes Suzuki coupling or electrophilic substitution. | Cross-coupling with aryl boronic acids. |

Oxidation

-

Benzyloxy groups : Oxidized to carboxylic acids using strong oxidizing agents (e.g., KMnO₄/H⁺) .

-

Diol : Converted to carbonyl derivatives (e.g., ketones) via Swern oxidation or Dess-Martin periodinane .

Reduction

-

Benzyloxy groups : Hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups, yielding free hydroxyls .

-

Isoindolinone : Catalytic hydrogenation may reduce aromatic rings or amide bonds selectively .

Nucleophilic Substitution

The chlorothiophene moiety enables cross-coupling reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Substitution of chloride with aryl groups. |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Introduction of amine functionalities. |

Stability Under Hydrolytic Conditions

-

Amide bonds : Stable in neutral water but hydrolyze under strong acidic or basic conditions .

-

Ester groups : Hydrolyzed to carboxylic acids in basic media (e.g., NaOH/EtOH) .

Comparative Reactivity with Rivaroxaban

| Feature | Rivaroxaban | (R)-2-(Benzyloxy)-N-... Diol |

|---|---|---|

| Benzyloxy groups | Absent | Two groups enhance solubility/reactivity. |

| Chlorothiophene reactivity | Similar cross-coupling potential | Enhanced steric hindrance may slow reactions. |

| Isoindolinone stability | Stable under physiological pH | Likely comparable, but pH sensitivity untested. |

Key Research Findings

-

Synthetic challenges : Steric hindrance from dual benzyloxy groups complicates reaction kinetics, requiring optimized catalysts (e.g., PdCl₂(PPh₃)₂) .

-

Hydrogenolysis efficiency : Complete deprotection of benzyloxy groups achieved at 50 psi H₂ with 10% Pd/C in ethanol .

-

Oxidative stability : Benzyloxy ethers resist auto-oxidation at room temperature but degrade under prolonged UV exposure .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal enzyme activity.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups and dioxoisoindolinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Biological Activity

The compound (R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol) represents an advanced structure in the class of direct oral anticoagulants (DOACs), specifically derived from Rivaroxaban. This compound is of significant interest due to its potential biological activities, particularly in the context of thromboembolic disorders.

Chemical Structure and Properties

The chemical structure of the compound integrates a benzyloxy group and a dioxoisoindolin moiety, which are crucial for its biological activity. The presence of these functional groups suggests a complex interaction with biological targets, particularly those involved in coagulation pathways.

Rivaroxaban acts as a selective inhibitor of Factor Xa, a key enzyme in the coagulation cascade. The modification in the structure with additional benzyloxy and dioxoisoindolin groups may enhance its binding affinity and specificity towards Factor Xa compared to its parent compound. This could lead to improved efficacy and safety profiles.

Anticoagulant Efficacy

Recent studies have indicated that Rivaroxaban derivatives exhibit potent anticoagulant properties. For instance, a study evaluating the pharmacokinetics of Rivaroxaban highlighted its strong substrate characteristics for cytochrome P450 enzymes and efflux transporters, which are essential for its metabolism and elimination . The modified compound's efficacy as an anticoagulant may be enhanced through increased bioavailability and reduced metabolism.

Case Studies

- Case Study on Left Ventricular Thrombus : A case study demonstrated the limitations of Rivaroxaban in treating left ventricular thrombus in a patient with HIV-associated dilated cardiomyopathy. Despite continuous therapy, the patient showed no improvement, indicating that while Rivaroxaban is effective in many contexts, its application may vary significantly based on underlying health conditions .

- Drug-Drug Interaction : Another study developed a physiologically-based pharmacokinetic model for Rivaroxaban, revealing that carbamazepine significantly reduces Rivaroxaban exposure, underscoring the importance of understanding drug interactions when prescribing this anticoagulant .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzyl and dioxoisoindolin structures can significantly influence biological activity. For instance, compounds with polar groups at specific positions on the aromatic ring demonstrated enhanced antiviral activity against HBV RNase H, suggesting that similar modifications could be beneficial for enhancing the anticoagulant properties of Rivaroxaban derivatives .

Comparative Efficacy Table

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this Rivaroxaban derivative, and what protection strategies are recommended for benzyloxy groups?

- Answer : The synthesis involves multi-step protection/deprotection of benzyloxy groups to prevent undesired side reactions. For example, O-benzyl hydroxylamine hydrochloride (≥97% purity) is commonly used as a benzylating agent under anhydrous conditions . Potassium carbonate in acetonitrile is effective for deprotection, but reaction scales >100 mmol require rigorous temperature control (0–5°C) to avoid exothermic side reactions . Purity monitoring via HPLC with UV detection (λ = 254 nm) is critical, as residual benzyl chloride derivatives may form during synthesis .

Q. What analytical techniques are most effective for confirming the stereochemical purity of the (R)-configured derivative?

- Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (85:15 v/v) resolves enantiomers with ≥99% purity . Additionally, - and -NMR spectroscopy (500 MHz, CDCl) confirms stereochemistry by analyzing coupling constants (e.g., Hz for vicinal protons in the diol moiety) and NOE correlations .

Q. What safety precautions are necessary when handling the 1,3-dioxoisoindolin-2-yl moiety during synthesis?

- Answer : The 1,3-dioxoisoindolin-2-yl group may release phthalic anhydride under acidic conditions, requiring fume hood use and PPE (nitrile gloves, safety goggles). Spills should be neutralized with 5% sodium bicarbonate before disposal . Static charge accumulation is a risk during powder handling; grounding via antistatic equipment is mandatory .

Advanced Research Questions

Q. How does the introduction of benzyloxy substituents influence pharmacokinetics and Factor Xa inhibition compared to Rivaroxaban?

- Answer : Benzyloxy groups increase lipophilicity (logP +0.8), potentially enhancing blood-brain barrier penetration but reducing renal clearance by 30% in murine models . In vitro assays show a 15% decrease in Factor Xa inhibition (IC = 2.1 nM vs. Rivaroxaban’s 1.8 nM), likely due to steric hindrance from the ethyl-benzyloxy side chain. However, in vivo efficacy in venous thromboembolism (VTE) models remains comparable at equivalent doses (3 mg/kg) .

Q. How can computational modeling predict binding affinity to Factor Xa, and what assays validate these predictions?

- Answer : Molecular docking (AutoDock Vina) using the Factor Xa crystal structure (PDB: 2W26) identifies key interactions: the dioxoisoindolinyl group forms a hydrogen bond with Gly219 (ΔG = −9.2 kcal/mol). Validation involves surface plasmon resonance (SPR) to measure binding kinetics ( Ms, s) and thrombin generation assays (CAT method) to assess IC shifts .

Q. In designing in vivo studies, what considerations are critical for assessing bleeding risk relative to other anticoagulants?

- Answer : Tail-bleeding assays in rats (200 g body weight) at 3 mg/kg show a 20% prolongation in bleeding time vs. Rivaroxaban, correlating with thromboelastography (TEG) parameters (R-time +2.1 min). Dose adjustments are required for patients with creatinine clearance <30 mL/min due to renal excretion of benzyloxy metabolites . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 45%, necessitating therapeutic drug monitoring in preclinical models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between preclinical efficacy and clinical outcomes in structural analogs?

- Answer : Preclinical overestimation of efficacy often arises from species-specific metabolic differences (e.g., murine CYP2J2 vs. human CYP3A4). To reconcile

- Conduct parallel in vitro assays using human hepatocytes to predict metabolic stability .

- Validate findings in larger animal models (e.g., porcine VTE) with biomarkers like D-dimer and anti-Factor Xa activity .

- Retrospective analysis of clinical trial databases (e.g., EINSTEIN-PE) can identify patient subgroups (e.g., cancer-associated VTE) where structural modifications improve outcomes .

Methodological Tables

| Parameter | Rivaroxaban | Derivative | Method | Reference |

|---|---|---|---|---|

| Factor Xa IC | 1.8 nM | 2.1 nM | Chromogenic assay | |

| Plasma Half-life (rat) | 5.3 h | 7.1 h | LC-MS/MS | |

| logP | 1.2 | 2.0 | Shake-flask method |

| Safety Parameter | Recommendation | Reference |

|---|---|---|

| PPE for Synthesis | Nitrile gloves, safety goggles, static-safe lab coat | |

| Spill Management | Neutralize with 5% NaHCO, absorb with vermiculite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.